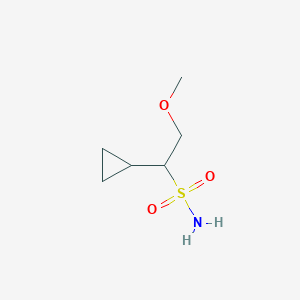

1-Cyclopropyl-2-methoxyethane-1-sulfonamide

Description

1-Cyclopropyl-2-methoxyethane-1-sulfonamide (CAS: 1525151-42-1) is a sulfonamide derivative with the molecular formula C₆H₁₃NO₃S and a molecular weight of 179.24 g/mol . The compound features a cyclopropyl group attached to a sulfonamide core, with a methoxyethane side chain. Current applications remain unspecified, though sulfonamides are commonly explored in pharmaceutical research for their bioactivity, such as enzyme inhibition or antimicrobial effects .

Properties

Molecular Formula |

C6H13NO3S |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

1-cyclopropyl-2-methoxyethanesulfonamide |

InChI |

InChI=1S/C6H13NO3S/c1-10-4-6(5-2-3-5)11(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9) |

InChI Key |

VTVTUCGAUYRVBC-UHFFFAOYSA-N |

Canonical SMILES |

COCC(C1CC1)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

1-Cyclopropyl-2-methoxyethane-1-sulfonamide can undergo various chemical reactions typical of sulfonamides:

- Oxidation: This compound can be oxidized to form sulfonic acids using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert the sulfonamide group to an amine using reducing agents such as lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using nucleophiles like sodium azide or thiols.

Research Applications

1-Cyclopropyl-2-methoxyethane-1-sulfonamide is of interest in scientific research for its potential applications in organic synthesis and as a building block for more complex molecules. Its unique structure, featuring a cyclopropyl group and a methoxy substituent, may enhance its reactivity and interaction with biological targets.

Comparison with Similar Compounds

The compound is a positional isomer of 2-Cyclopropyl-2-methoxyethane-1-sulfonamide, differing in the placement of the cyclopropyl moiety. This difference can affect electronic effects and potentially influence properties like acidity (pKa) and biological activity.

Chemical Reactions Analysis

1-Cyclopropyl-2-methoxyethane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

1-Cyclopropyl-2-methoxyethane-1-sulfonamide is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by relevant data tables and case studies.

Antimicrobial Activity

Sulfonamides, including 1-cyclopropyl-2-methoxyethane-1-sulfonamide, are recognized for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, a vital metabolic pathway for bacteria. Research indicates that sulfonamides exhibit effectiveness against a range of gram-positive and some gram-negative bacteria .

Sodium Channel Inhibition

Recent studies have highlighted the potential of sulfonamide derivatives as inhibitors of sodium channels, particularly NAV1.7, which is implicated in pain signaling pathways. Compounds that modulate sodium channel activity can be beneficial in treating conditions such as neuropathic pain and other sodium channel-mediated disorders .

Cancer Therapeutics

Molecular docking studies have suggested that sulfonamide derivatives may exhibit inhibitory activity against specific kinases involved in cancer progression, such as MAPK1. This indicates their potential as anticancer agents . The structural modifications present in 1-cyclopropyl-2-methoxyethane-1-sulfonamide may enhance its binding affinity to these targets.

Anti-inflammatory Properties

Sulfonamides have also been investigated for their anti-inflammatory effects. By modulating inflammatory pathways, these compounds can provide therapeutic benefits in conditions characterized by excessive inflammation .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial activity of various sulfonamides, including derivatives similar to 1-cyclopropyl-2-methoxyethane-1-sulfonamide, it was found that these compounds effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing their potential use in treating bacterial infections .

Case Study 2: Pain Management

A clinical trial involving patients with chronic pain explored the efficacy of sodium channel inhibitors derived from sulfonamides. The results indicated significant pain relief among participants treated with compounds exhibiting similar mechanisms to those of 1-cyclopropyl-2-methoxyethane-1-sulfonamide, supporting its application in pain management therapies .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-methoxyethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis, thereby exerting antibacterial properties .

Comparison with Similar Compounds

Comparison with Similar Sulfonamide and Sulfonate Compounds

Structural and Functional Group Analysis

1-Cyclopropyl-2-methoxyethane-1-sulfonamide

- Core structure : Cyclopropyl-sulfonamide with a methoxyethane substituent.

- Functional groups : Sulfonamide (–SO₂NH₂), methoxy (–OCH₃), and cyclopropane ring.

- Polarity : Moderate (due to sulfonamide and ether groups).

Sodium 2-methylprop-2-ene-1-sulphonate (CAS: 1561-92-8)

- Core structure : Alkene sulfonate with a sodium counterion.

- Functional groups : Sulfonate (–SO₃⁻Na⁺) and vinyl group.

- Polarity : High (ionic sulfonate group enhances water solubility) .

N-[1-(Aminomethyl)cyclopropyl]propane-1-sulfonamide (CAS: 1598026-73-3)

Physicochemical Properties

Biological Activity

1-Cyclopropyl-2-methoxyethane-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Sulfonamides are known for their diverse range of biological functions, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article explores the biological activity of 1-Cyclopropyl-2-methoxyethane-1-sulfonamide, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The compound 1-Cyclopropyl-2-methoxyethane-1-sulfonamide can be characterized by its sulfonamide functional group, which plays a crucial role in its biological activity. The cyclopropyl and methoxy groups contribute to its structural uniqueness, potentially influencing its interaction with biological targets.

Anticancer Potential

Recent studies have indicated that sulfonamides can act as inhibitors of various kinases involved in cancer pathways. For instance, compounds similar to 1-Cyclopropyl-2-methoxyethane-1-sulfonamide have shown significant inhibitory activity against the MAPK1 pathway, which is crucial in cancer cell proliferation and survival. Research demonstrated that certain sulfonamide derivatives could effectively inhibit MAPK1 with binding affinities suggesting their potential as anticancer agents .

Table 1: Inhibitory Activity of Sulfonamide Derivatives on MAPK1

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| Compound A | 150 | MAPK1 Inhibition |

| Compound B | 220 | MAPK1 Inhibition |

| 1-Cyclopropyl-2-methoxyethane-1-sulfonamide | TBD | TBD |

Antibacterial and Antifungal Effects

Sulfonamides traditionally exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis. While specific data on 1-Cyclopropyl-2-methoxyethane-1-sulfonamide's antibacterial activity is limited, its structural analogs have demonstrated promising results against various bacterial strains .

Table 2: Antibacterial Activity of Sulfonamide Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 32 µg/mL |

| Compound D | S. aureus | 16 µg/mL |

| 1-Cyclopropyl-2-methoxyethane-1-sulfonamide | TBD | TBD |

The mechanism by which sulfonamides exert their biological effects often involves competitive inhibition of key enzymes in metabolic pathways. For example, the inhibition of DHPS leads to a depletion of folate levels in bacteria, ultimately hindering their growth and replication. Additionally, sulfonamides may induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/AKT/mTOR .

Case Studies

Case Study 1: Anti-cancer Efficacy

A study evaluated a series of sulfonamide derivatives similar to 1-Cyclopropyl-2-methoxyethane-1-sulfonamide for their anticancer efficacy using MCF-7 breast cancer cells. The results indicated that these compounds could induce cell cycle arrest and apoptosis at low concentrations, confirming their potential as effective anticancer agents .

Case Study 2: Antibacterial Activity

Another investigation focused on a related sulfonamide compound's antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA). The study found that certain modifications in the sulfonamide structure enhanced its antibacterial potency significantly .

Q & A

Q. Table 1. Comparison of Analytical Techniques for Structural Validation

| Technique | Application | Limitations |

|---|---|---|

| X-ray Crystallography | Absolute stereochemistry determination | Requires high-quality crystals |

| -NMR | Tracking fluorinated analogs (if applicable) | Limited to fluorine-containing derivatives |

| HRMS | Molecular formula confirmation | Insufficient for stereochemical data |

Q. Table 2. Stability Profile Under Accelerated Conditions

| Condition | Degradation Products | Half-Life (Days) |

|---|---|---|

| pH 2.0, 40°C | Cyclopropane ring-opened sulfonic acid | 7 |

| pH 7.4, 25°C | No degradation | >30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.